Cas no 332382-11-3 (3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide)

3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide is a specialized heterocyclic compound featuring a benzo[b]thiophene core functionalized with dichloro and carboxamide substituents. The presence of electron-withdrawing groups, including the 2-nitrophenyl amide moiety, enhances its reactivity and potential utility in organic synthesis and pharmaceutical research. This compound is particularly valuable as an intermediate in the development of bioactive molecules, owing to its structural rigidity and ability to participate in diverse chemical transformations. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, where precise functionalization is critical. High purity and stability further ensure reliable performance in research and industrial settings.
3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide structure
332382-11-3 structure
Product name:3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide
CAS No:332382-11-3
MF:C15H8Cl2N2O3S
MW:367.20662021637
CID:3071680
PubChem ID:2933416

3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide
    • CS-0332888
    • 3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide
    • 3,4-dichloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide
    • 3,4-dichloro-N-{2-nitrophenyl}-1-benzothiophene-2-carboxamide
    • STK423138
    • AKOS000577635
    • 332382-11-3
    • AK-968/15606168
    • Inchi: InChI=1S/C15H8Cl2N2O3S/c16-8-4-3-7-11-12(8)13(17)14(23-11)15(20)18-9-5-1-2-6-10(9)19(21)22/h1-7H,(H,18,20)
    • InChI Key: CZWOUHUDYMHOCP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 365.9632687Da
  • Monoisotopic Mass: 365.9632687Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 103Ų

3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM517762-1g
3,4-Dichloro-N-(2-nitrophenyl)benzo[b]thiophene-2-carboxamide
332382-11-3 97%
1g
$291 2023-02-02

Additional information on 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide

Introduction to 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide (CAS No. 332382-11-3)

3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 332382-11-3, belongs to the class of benzo[b]thiophene derivatives, which are known for their structural complexity and diverse biological activities. The presence of both chloro and nitro substituents, along with an amide functional group, enhances its potential as a versatile intermediate in the synthesis of bioactive molecules.

The benzo[b]thiophene scaffold is a prominent heterocyclic system that has been extensively studied for its pharmacological properties. It is commonly found in natural products and pharmaceutical agents, exhibiting a wide range of biological functions such as anti-inflammatory, antimicrobial, and anticancer activities. The introduction of electron-withdrawing groups like chloro and nitro substituents in the 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide molecule can modulate its electronic properties and influence its interaction with biological targets.

The amide linkage in this compound not only contributes to its structural stability but also plays a crucial role in determining its solubility and metabolic fate. Amides are frequently incorporated into drug molecules due to their ability to enhance bioavailability and reduce toxicity. The (2-nitro-phenyl) moiety further extends the compound's potential by introducing additional electronic and steric effects that can be exploited in rational drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide with high precision. These tools have been instrumental in identifying novel pharmacophores and optimizing lead compounds for various therapeutic applications. The nitro group, in particular, has been shown to enhance binding interactions with certain protein targets, making it a valuable feature in the design of small-molecule inhibitors.

In the realm of medicinal chemistry, the synthesis of derivatives like 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide often involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Modern synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have streamlined the process of constructing complex heterocyclic frameworks. These advancements have not only improved efficiency but also allowed for the exploration of novel structural motifs that may exhibit enhanced biological activity.

The biological evaluation of 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide has revealed promising results in preclinical studies. Its ability to interact with specific enzymes and receptors has been investigated using both in vitro and in vivo models. The chloro substituents have been found to modulate receptor binding affinity, while the amide group influences metabolic stability. These findings suggest that this compound may serve as a valuable starting point for developing novel therapeutic agents targeting various diseases.

The role of computational tools in drug discovery has been further highlighted by recent studies demonstrating the use of machine learning algorithms to predict bioactivity from molecular structures. These algorithms have been trained on large datasets of known bioactive compounds and can now accurately predict the potential therapeutic effects of novel molecules like 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide. Such predictions can significantly reduce the time and cost associated with traditional high-throughput screening methods.

The synthesis and characterization of this compound also contribute to our understanding of structure-activity relationships (SAR) within the benzo[b]thiophene class. By systematically varying substituents such as chloro and nitro groups, researchers can gain insights into how these modifications affect biological activity. This knowledge is crucial for designing molecules with optimized pharmacokinetic properties and minimal side effects.

Future research directions may focus on exploring the pharmacological potential of 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide in treating neurological disorders, cancer, or inflammatory conditions. The versatility of this scaffold allows for further derivatization to create libraries of compounds with tailored biological activities. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes that minimize waste and energy consumption.

In conclusion,3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-nitro-phenyl)-amide represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological profile. Its unique combination of substituents makes it a valuable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound,332382-11-3 is poised to play a crucial role in the development of next-generation therapeutics.

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